

# Application Note: Spectroscopic Analysis of Methyl 6-chloro-1H-indole-2-carboxylate

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## Compound of Interest

Compound Name: *methyl 6-chloro-1H-indole-2-carboxylate*

Cat. No.: *B1335453*

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This document provides detailed NMR and mass spectrometry data and the corresponding experimental protocols for the characterization of **methyl 6-chloro-1H-indole-2-carboxylate**, a key intermediate in pharmaceutical synthesis. The presented data is essential for confirming the structure and purity of the compound.

## Spectroscopic Data

The structural confirmation of **methyl 6-chloro-1H-indole-2-carboxylate** was performed using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). While specific data for the methyl ester is not readily available in published literature, data for the closely related ethyl 6-chloro-1H-indole-2-carboxylate provides a reliable reference for structural elucidation.

### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented below is for ethyl 6-chloro-1H-indole-2-carboxylate and is expected to be very similar for the methyl ester, with the primary difference being the signal for the ester alkyl group.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.24	br s	-	1H	N-H (indole)
7.59	d	8.7	1H	Ar-H
7.42	d	1.8	1H	Ar-H
7.14	dd	8.7, 1.8	1H	Ar-H
7.08	d	1.2	1H	Ar-H
4.41	q	7.2	2H	-OCH <sub>2</sub> CH <sub>3</sub>
1.42	t	7.2	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Note: Data is for ethyl 6-chloro-1H-indole-2-carboxylate. For the methyl ester, the quartet at 4.41 ppm and the triplet at 1.42 ppm would be replaced by a singlet for the -OCH<sub>3</sub> group, typically appearing around 3.9 ppm.

## <sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum helps in identifying the carbon framework of the molecule. Predicted chemical shifts for **methyl 6-chloro-1H-indole-2-carboxylate** are provided below based on structure-spectrum correlations.

Chemical Shift ( $\delta$ ) ppm	Assignment
~162	C=O (ester)
~137	C-7a
~131	C-6
~128	C-3a
~125	C-2
~122	C-4
~121	C-5
~112	C-7
~108	C-3
~52	-OCH <sub>3</sub>

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition.

Ion	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	210.0265	Not available
[M+Na] <sup>+</sup>	232.0085	Not available

Note: The table presents the expected exact masses for the protonated and sodiated molecular ions of **methyl 6-chloro-1H-indole-2-carboxylate** (C<sub>10</sub>H<sub>8</sub>ClNO<sub>2</sub>). Actual experimental values are needed for confirmation.

## Experimental Protocols

The following are detailed methodologies for acquiring the NMR and mass spectrometry data.

## NMR Spectroscopy Protocol

### Instrumentation:

- A 300 MHz NMR spectrometer.

### Sample Preparation:

- Dissolve approximately 5-10 mg of **methyl 6-chloro-1H-indole-2-carboxylate** in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

### $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-64 scans, depending on sample concentration.
- Relaxation Delay: 1.0 seconds.
- Acquisition Time: ~3-4 seconds.
- Spectral Width: -2 to 12 ppm.

### $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled  $^{13}\text{C}$  experiment (zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Relaxation Delay: 2.0 seconds.
- Spectral Width: 0 to 200 ppm.

### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Reference the spectrum to the TMS signal at 0 ppm for  $^1\text{H}$  NMR and the solvent peak for  $^{13}\text{C}$  NMR.

## High-Resolution Mass Spectrometry (HRMS) Protocol

### Instrumentation:

- A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

### Sample Preparation:

- Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the mobile phase.

### ESI-MS Acquisition Parameters:

- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3.5 - 4.5 kV.
- Nebulizer Gas ( $\text{N}_2$ ): Flow rate appropriate for the instrument.
- Drying Gas ( $\text{N}_2$ ): Flow rate and temperature optimized for solvent evaporation.
- Mass Range:  $m/z$  50-500.
- Data Acquisition: Profile mode for high resolution.

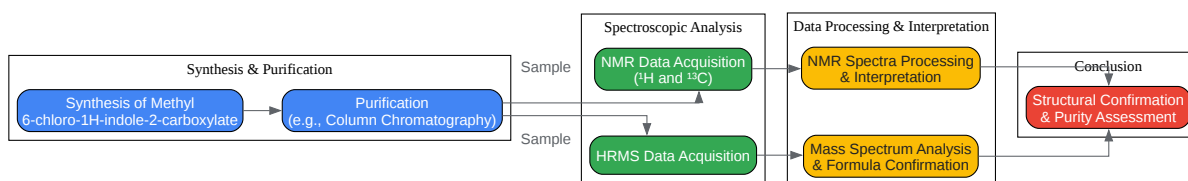
### Data Processing:

- Process the acquired data using the instrument's software.

- Perform mass calibration using a known standard to ensure high mass accuracy.
- Determine the  $m/z$  values of the molecular ions and compare them with the calculated theoretical masses.

## Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **methyl 6-chloro-1H-indole-2-carboxylate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

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